
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt, also known as TDHS, is a chemical compound that has been widely studied for its potential applications in scientific research. TDHS is a white, crystalline powder that is soluble in water and has a molecular weight of 358.49 g/mol. In
Aplicaciones Científicas De Investigación
Biotreatment of Refinery Waste
Research demonstrates the use of sodium sulfate derivatives in the aerobic biotreatment of refinery spent-sulfidic caustic, a waste product from petroleum refining. The process involves using an enrichment culture to oxidize sulfur compounds to sulfate, addressing environmental concerns related to sulfide waste management (Conner et al., 2000).
Tribology in Engineering
Sulfur-containing compounds, similar in structure to the specified sodium salt, have been studied for their tribological properties. These compounds exhibit significant improvements in the antiwear and friction-reducing capacities of lubricants, which is crucial for engineering and mechanical applications (Wu et al., 2017).
Catalysis and Chemical Synthesis
Sodium sulfate acts as a catalyst under hydrothermal conditions, facilitating the hydrogenation of levulinic acid to γ-valerolactone, a precursor for biofuels. This highlights the compound's role in sustainable chemical synthesis and the production of renewable energy sources (Kopetzki & Antonietti, 2010).
Environmental Chemistry
Studies on the interface reactions of sodium sulfate have elucidated the processes leading to sulfate formation in sea-salt particles. This research is vital for understanding atmospheric chemistry and the role of sulfates in climate change (Laskin et al., 2003).
Material Science
The role of sodium sulfate in the crystallization processes within porous materials has been examined, with implications for the preservation of historical monuments and the durability of building materials. This research addresses the mechanisms of salt damage and strategies for conservation (Steiger & Asmussen, 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt can be achieved through a multi-step process starting from commercially available starting materials. The key steps involved in the synthesis pathway include alkylation, reduction, and sulfation.", "Starting Materials": [ "1-Bromo-3-ethylpentane", "1-Bromo-9-ethyldecane", "Sodium hydroxide", "Sodium borohydride", "Sulfuric acid", "Tridecanol" ], "Reaction": [ "Step 1: Alkylation - 1-Bromo-3-ethylpentane is reacted with tridecanol in the presence of sodium hydroxide to form 3,9-diethyltridecyl alcohol.", "Step 2: Reduction - 3,9-diethyltridecyl alcohol is reduced to 3,9-diethyltridecane using sodium borohydride as the reducing agent.", "Step 3: Sulfation - 3,9-diethyltridecane is reacted with sulfuric acid to form the hydrogen sulfate derivative. The hydrogen sulfate derivative is then neutralized with sodium hydroxide to form the final product, 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt." ] } | |
Número CAS |
3282-85-7 |
Nombre del producto |
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt |
Fórmula molecular |
C17H35NaO3S |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
sodium;3,9-diethyltridecane-6-sulfonate |
InChI |
InChI=1S/C17H36O3S.Na/c1-5-9-10-16(8-4)12-14-17(21(18,19)20)13-11-15(6-2)7-3;/h15-17H,5-14H2,1-4H3,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
FDXRTOSOKYPFJT-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+] |
Sinónimos |
tergitol 7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1259999.png)
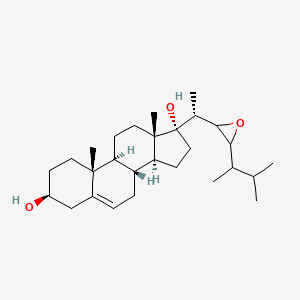
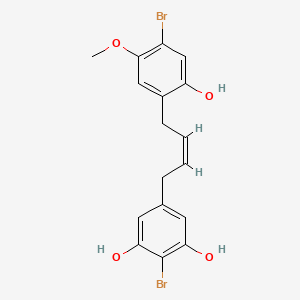
![Biphenylene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide](/img/structure/B1260003.png)
![5-O-(4'-[beta-D-glucopyranosyl]-trans-feruloyl)quinic acid](/img/structure/B1260005.png)
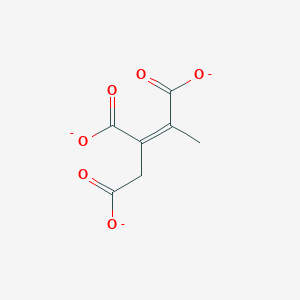
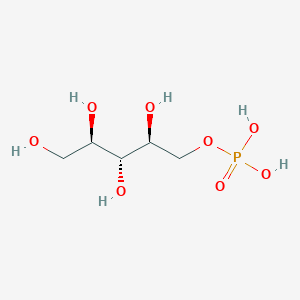
![2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260011.png)
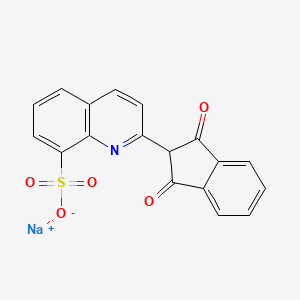

![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)
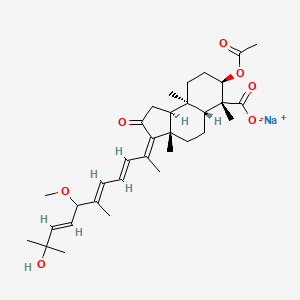
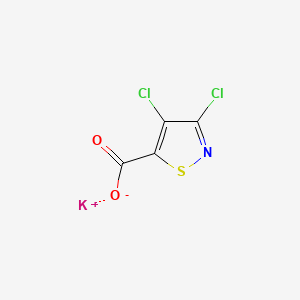
![N-[3-(2-Fluoro-4'-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B1260021.png)